molecular formula C20H18F3N3O2 B12271475 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B12271475
M. Wt: 389.4 g/mol
InChI Key: KRSGYOSUVNHCCZ-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethoxy benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often include refluxing under an inert atmosphere, such as argon, in a solvent mixture like 2-ethoxyethanol and water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is unique due to its specific combination of a pyrazole ring, phenyl group, and trifluoromethoxy benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C20H18F3N3O2/c1-26-13-17(12-25-26)15-4-2-14(3-5-15)10-11-24-19(27)16-6-8-18(9-7-16)28-20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)

InChI Key

KRSGYOSUVNHCCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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